

Ovalbumin Peptide (329-337): A Technical Guide for Immunological Research

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Compound of Interest

Compound Name: OVA (329-337)

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Ovalbumin (OVA), a protein found in chicken egg whites, has long served as a cornerstone model antigen in immunological research. Its widespread use stems from its ability to elicit robust B and T cell responses. Within this protein, the peptide fragment spanning amino acids 329-337, with the sequence AAHAEINEA, has emerged as a critical tool for studying MHC class II-restricted antigen presentation and CD4⁺ T cell activation.^{[1][2]} This technical guide provides a comprehensive overview of **OVA (329-337)** as a model antigen, detailing its characteristics, experimental applications, and the underlying immunological pathways it helps to elucidate.

Core Characteristics of OVA (329-337)

The AAHAEINEA peptide is recognized as the core epitope for OT-II T cells, which are transgenic T cells expressing a T cell receptor (TCR) specific for this peptide presented by the I-Ab MHC class II molecule.^{[1][2]} This specificity makes the OT-II model system an invaluable tool for studying the intricacies of CD4⁺ T cell responses in a controlled manner.

Property	Description	Reference
Sequence	Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala (AAHAEINEA)	[1]
MHC Restriction	I-Ab (murine MHC class II)	[1]
T Cell Recognition	OT-II TCR	[2]
Molecular Weight	Approximately 924.95 g/mol	[3]

Key Experimental Applications and Protocols

The **OVA (329-337)** peptide is employed in a variety of immunological assays to study antigen presentation, T cell activation, differentiation, and effector functions.

In Vitro T Cell Stimulation

A fundamental application of **OVA (329-337)** is the in vitro stimulation of OT-II T cells to study activation, proliferation, and cytokine production.

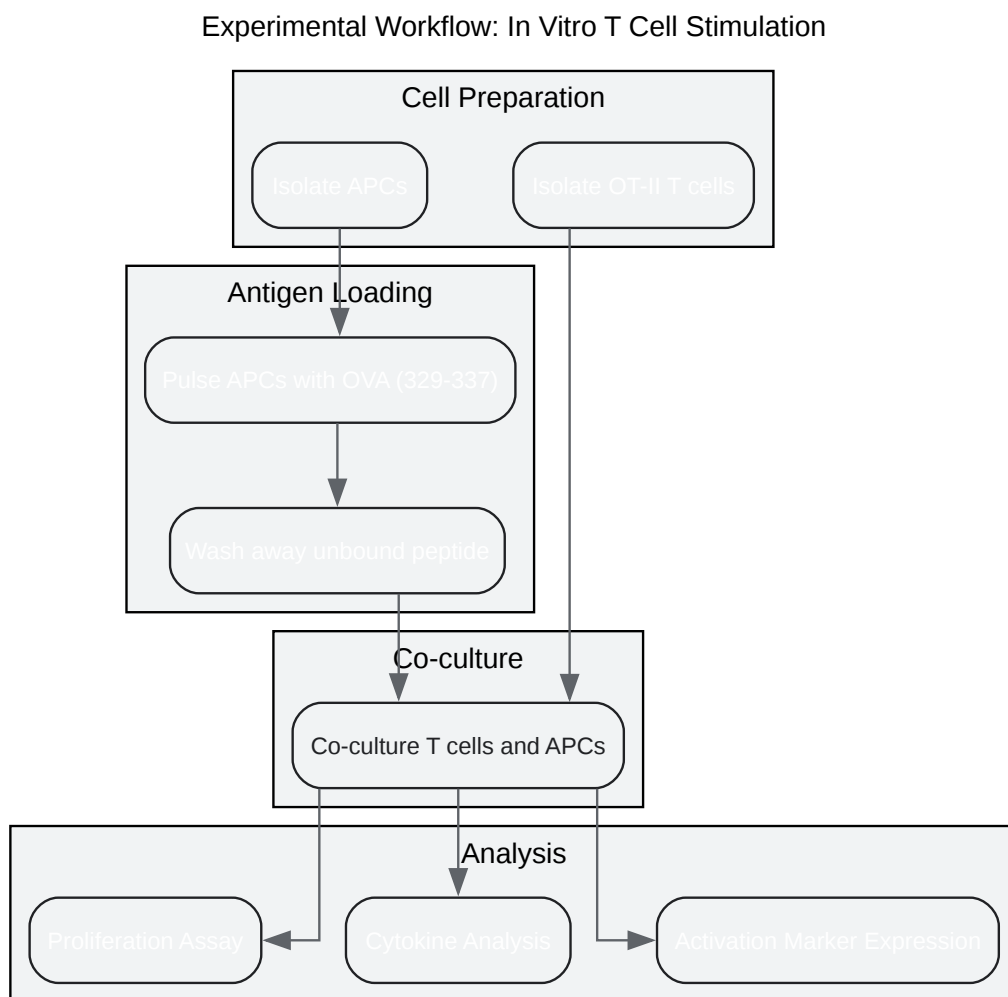
Quantitative Data for In Vitro T Cell Stimulation

Parameter	Value	Cell Type	Assay	Reference
Peptide Concentration for Half-Maximal Proliferation	30 μ M	OT-II cells	Proliferation Assay	[3]
Peptide Concentration for T Cell Proliferation	80 ng/mL (I-Ab loaded)	OT-II CD4+ T cells	Proliferation Assay	[4]
Peptide Concentration for In Vitro Proliferation	50 μ M	OT-II CD4+ T cells	Proliferation Assay	[5]
Peptide Concentration for T Cell Stimulation	0-10 μ g/ml	OT-II T cells	Cytokine Production & Proliferation	[6]
Peptide Concentration for DC Pulsing	10 μ M	Bone marrow- derived dendritic cells	T cell co-culture	[7]

Detailed Protocol for In Vitro OT-II T Cell Stimulation

- Cell Preparation: Isolate CD4+ T cells from the spleens and lymph nodes of OT-II transgenic mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Antigen Presenting Cell (APC) Preparation: Isolate antigen-presenting cells (APCs), such as dendritic cells (DCs) or splenocytes, from wild-type C57BL/6 mice.
- Peptide Pulsing of APCs:
 - Culture APCs in complete RPMI-1640 medium.

- Add **OVA (329-337)** peptide to the APC culture at a final concentration ranging from 1 µg/mL to 50 µM.[\[5\]](#)
- Incubate for 2-4 hours at 37°C to allow for peptide loading onto MHC class II molecules.[\[7\]](#)
- Wash the APCs three times with sterile PBS to remove excess, unbound peptide.
- Co-culture:
 - Plate the peptide-pulsed APCs in a 96-well flat-bottom plate.
 - Add the purified OT-II CD4⁺ T cells to the wells at a typical APC to T cell ratio of 1:1 to 1:10.
 - Incubate the co-culture for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- Analysis:
 - Proliferation: Assess T cell proliferation using assays such as [³H]-thymidine incorporation or CFSE dilution by flow cytometry.
 - Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines (e.g., IL-2, IFN-γ) using ELISA or cytokine bead array.
 - Activation Marker Expression: Stain the T cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.



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In Vitro T Cell Stimulation Workflow

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Detailed Protocol for IFN- γ ELISpot Assay

- Plate Coating:
 - Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds, then wash five times with sterile water.
 - Coat the plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN- γ) overnight at 4°C.
- Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 1-2 hours at room temperature.
- Cell Plating:
 - Prepare a single-cell suspension of splenocytes or lymph node cells from immunized or control mice.
 - Add 2.5×10^5 to 5×10^5 cells per well.
 - Add **OVA (329-337)** peptide to the wells at a final concentration of 1-10 $\mu\text{g/mL}$. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
- Detection:
 - Wash the plate to remove cells.
 - Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.
 - Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1-2 hours.
- Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).

- Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Tetramer Staining and Flow Cytometry

MHC class II tetramers are powerful reagents for the direct visualization and quantification of antigen-specific T cells by flow cytometry.

Quantitative Data for Tetramer Staining

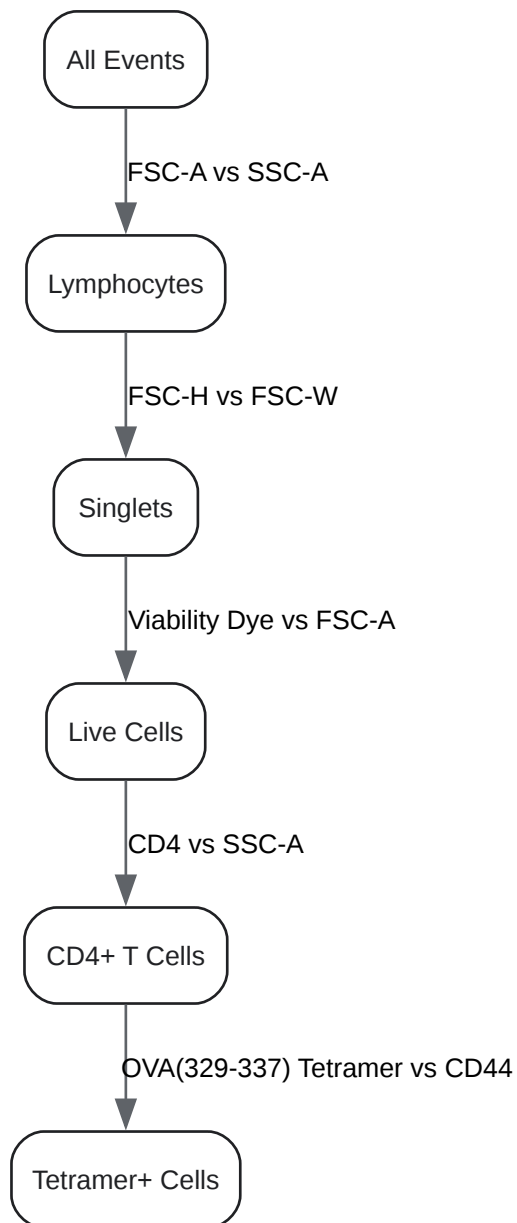
Parameter	Value	Details	Reference
Staining Temperature	37°C	Optimal for class II tetramers	[8]
Staining Time	2 hours	For optimal signal	[9]
Tetramer	I-Ab/OVA(329-337)-PE	Commonly used fluorochrome	[9]

Detailed Protocol for Tetramer Staining

- Cell Preparation: Prepare a single-cell suspension from the spleen or lymph nodes of immunized mice.
- Tetramer Staining:
 - Resuspend $1-2 \times 10^6$ cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
 - Add the I-Ab-OVA(329-337) tetramer, typically labeled with phycoerythrin (PE) or allophycocyanin (APC), at the manufacturer's recommended concentration.
 - Incubate for 2 hours at 37°C in the dark.[\[9\]](#)
- Surface Marker Staining:
 - Wash the cells with FACS buffer.

- Add a cocktail of fluorescently labeled antibodies against cell surface markers such as CD4, CD44, and a viability dye (e.g., Propidium Iodide or 7-AAD).
- Incubate for 30 minutes on ice in the dark.
- Washing and Acquisition: Wash the cells twice with FACS buffer and resuspend in a suitable volume for flow cytometry analysis. Acquire data on a flow cytometer.
- Gating Strategy:
 - Gate on lymphocytes based on forward and side scatter properties.
 - Exclude doublets.
 - Gate on live, single cells.
 - Gate on CD4+ T cells.
 - Within the CD4+ population, identify tetramer-positive cells.

Flow Cytometry Gating Strategy for OVA(329-337) Tetramer+ Cells

[Click to download full resolution via product page](#)*Gating Strategy for Tetramer Staining*

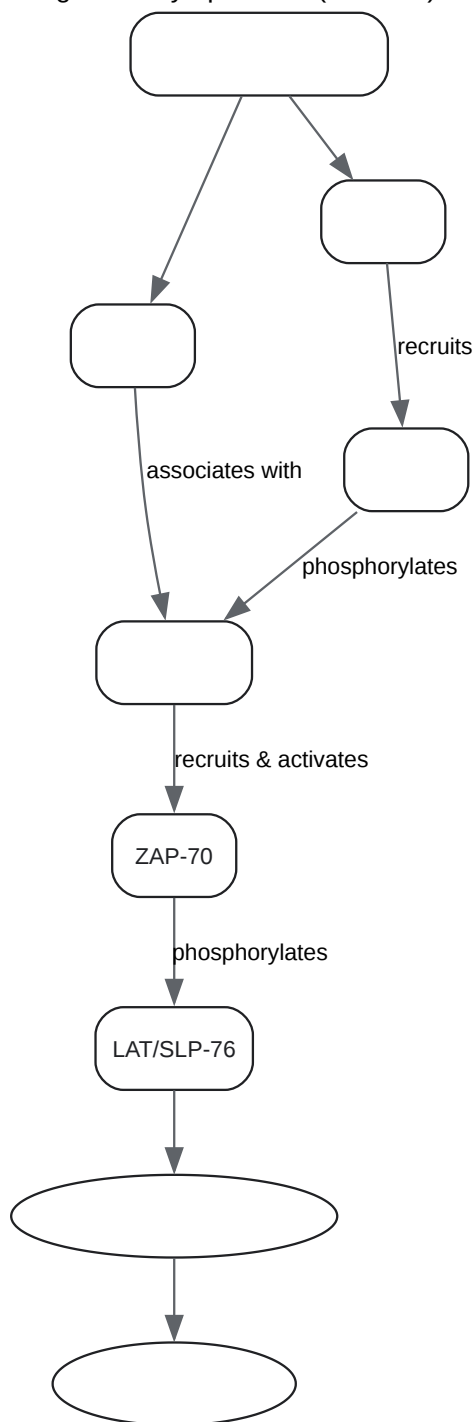
TCR Signaling Pathway

The binding of the **OVA (329-337)**-I-Ab complex to the OT-II TCR initiates a cascade of intracellular signaling events, leading to T cell activation.

This process begins with the activation of the Src family kinase Lck, which is associated with the CD4 co-receptor. Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex subunits.^[10] This phosphorylation event creates docking sites for ZAP-70 (Zeta-chain-associated protein kinase 70), which is then also phosphorylated and activated by Lck.^[11]

Activated ZAP-70 subsequently phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T cells) and SLP-76.^[10] This leads to the activation of multiple signaling pathways, including the PLC γ -mediated calcium flux, the Ras-MAPK pathway, and the PKC-NF- κ B pathway, culminating in the transcriptional changes that drive T cell proliferation, differentiation, and effector function.^{[12][13]}

TCR Signaling Pathway upon OVA(329-337) Recognition

[Click to download full resolution via product page](#)*TCR Signaling Cascade*

Conclusion

The ovalbumin peptide 329-337, in conjunction with the OT-II transgenic mouse model, provides a robust and versatile platform for investigating the fundamental principles of CD4+ T cell immunology. Its well-defined characteristics and broad applicability in a range of immunological assays make it an indispensable tool for researchers in basic immunology, vaccine development, and immunotherapy. This guide provides a foundational understanding and practical protocols to effectively utilize **OVA (329-337)** as a model antigen in your research endeavors.

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